

Compound GC-205 chemical structure and properties

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Compound of Interest

Compound Name: GC-205

Cat. No.: B1192730

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An in-depth analysis of the query "Compound **GC-205**" reveals a likely misnomer, as search results predominantly point to an industrial material, EP GC 205, a glass cloth epoxy resin, and a legal document, California court form **GC-205**.^{[1][2][3][4][5][6][7]} However, considering the target audience of researchers, scientists, and drug development professionals, and the request for information on signaling pathways and experimental protocols, it is highly probable that the intended subject is a biologically active compound. The search results also indicate a similarly named investigational drug, TAS-205, which aligns well with the user's requirements. This guide will, therefore, focus on TAS-205, a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), which has been evaluated for the treatment of Duchenne muscular dystrophy (DMD).^[8] Additionally, information regarding CD205 and microRNA-205 (miR-205) is included, as these are biologically significant molecules that also appeared in the search results and are of interest to the specified audience.

Compound Profile: TAS-205

TAS-205 is a small molecule inhibitor of hematopoietic prostaglandin D synthase (HPGDS), the enzyme responsible for the production of prostaglandin D2 (PGD2). In the context of Duchenne muscular dystrophy, PGD2 is implicated in chronic inflammation and muscle damage. By inhibiting HPGDS, TAS-205 aims to reduce the levels of PGD2, thereby mitigating its detrimental effects.^[8]

Chemical Properties

Property	Value	Reference
Mechanism of Action	Selective inhibitor of HPGDS	[8]
Therapeutic Target	Hematopoietic prostaglandin D synthase	[8]
Indication	Duchenne muscular dystrophy (investigational)	[8]

Pharmacokinetics

A Phase I clinical study in patients with Duchenne muscular dystrophy revealed that the pharmacokinetics of TAS-205 were linear within the dose range of 1.67–13.33 mg/kg/dose. Following repeated administration, the plasma concentration of TAS-205 reached a steady state by day 4.[8]

Experimental Protocols

Phase I Clinical Trial of TAS-205 in Duchenne Muscular Dystrophy

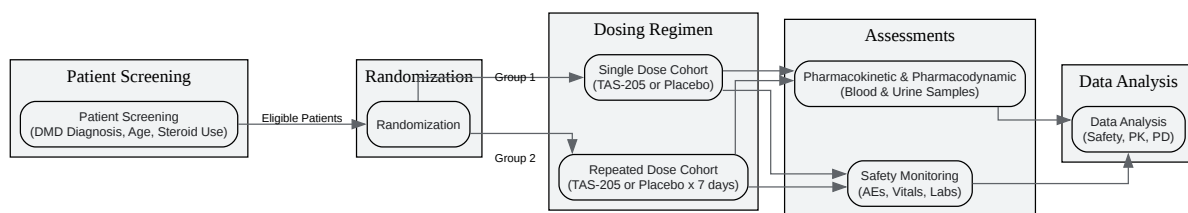
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAS-205 in patients with Duchenne muscular dystrophy.[8]

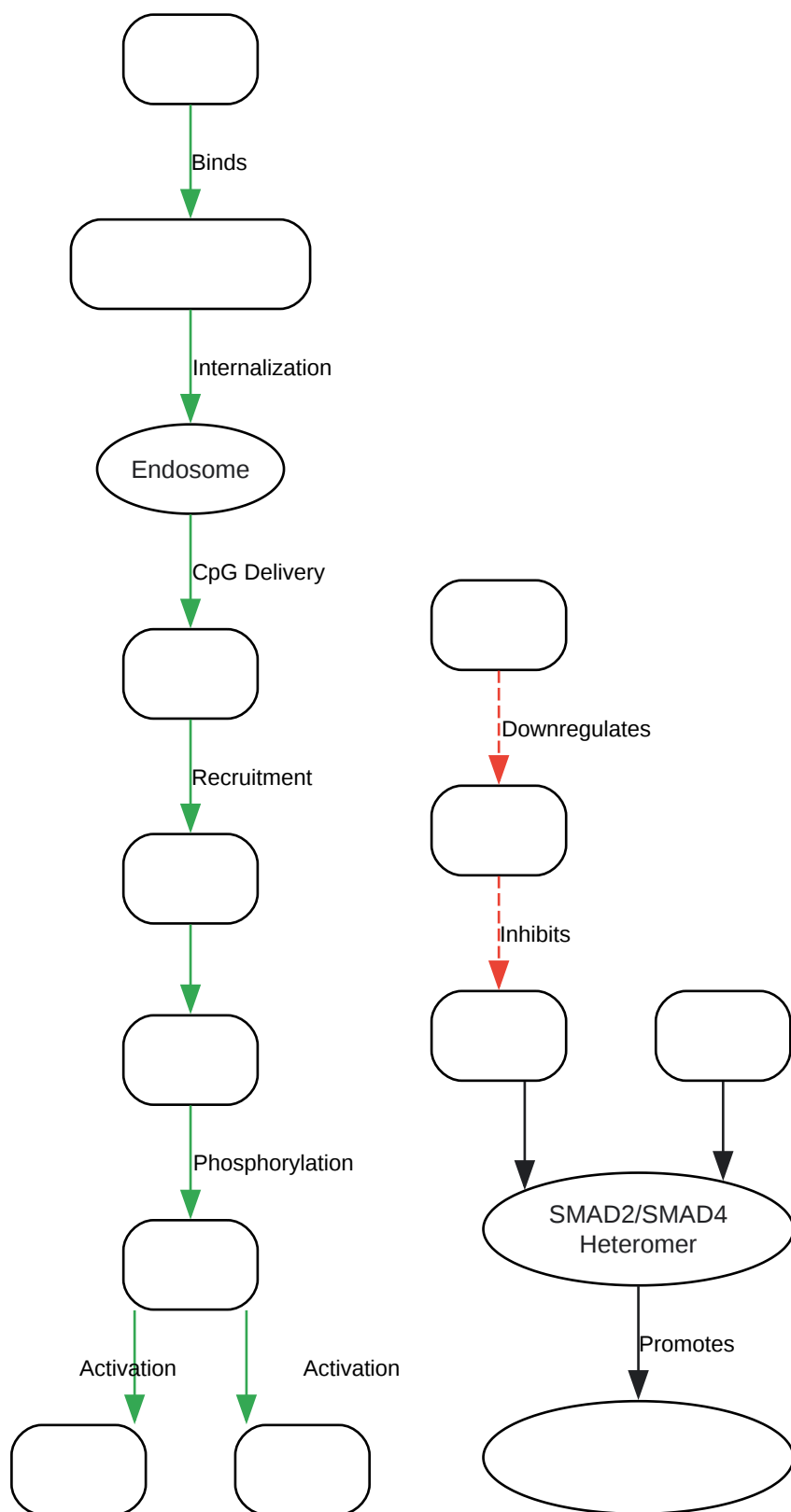
Methodology:

- Study Design: A single-center, randomized, double-blind, placebo-controlled, dose-escalation study.[8]
- Participants: Ambulatory and non-ambulatory male patients aged 5-18 years with a confirmed diagnosis of Duchenne muscular dystrophy and on a stable dose of corticosteroids.[8]
- Dosing:
 - Single-dose cohort: Patients received a single oral dose of TAS-205 (1.67–13.33 mg/kg) or placebo.[8]

- Repeated-dose cohort: Patients received TAS-205 (1.67–13.33 mg/kg) or placebo twice daily for 7 days.[\[8\]](#)
- Pharmacokinetic Analysis: Blood samples were collected at predefined time points to determine the plasma concentrations of TAS-205.[\[8\]](#)
- Pharmacodynamic Analysis: Urinary levels of PGD2 metabolites, specifically tetranor-prostaglandin D metabolite (t-PGDM), were measured as a biomarker of HPGDS inhibition.[\[8\]](#)
- Safety Assessments: Monitoring of adverse events, physical examinations, vital signs, electrocardiograms, and clinical laboratory tests.[\[8\]](#)

Experimental Workflow for TAS-205 Phase I Trial





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